molecular formula C17H19NO2S B2622964 (2-Methoxyphenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone CAS No. 1396768-02-7

(2-Methoxyphenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone

Cat. No. B2622964
CAS RN: 1396768-02-7
M. Wt: 301.4
InChI Key: FIGSUSXXNKBBIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2-Methoxyphenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone” is a compound that pertains to the field of therapeutic compounds . It is related to certain compounds that inhibit 11 β-hydroxysteroid dehydrogenase type 1 (11 β-HSD1), and it also pertains to pharmaceutical compositions comprising such compounds .

Mechanism of Action

Target of Action

Compounds with similar structures, such as indole derivatives and piperidine-based compounds, have been found to bind with high affinity to multiple receptors . These receptors are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Based on the structural similarity to indole and piperidine derivatives, it can be inferred that this compound may interact with its targets by binding to the active sites of the receptors . This binding could potentially alter the normal function of these receptors, leading to changes in cellular processes.

Biochemical Pathways

For example, indole derivatives have been found to possess various biological activities, affecting pathways related to antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

It is noted that compounds with similar structures have been found to follow lipinski’s rule in molecular prediction studies , suggesting that they may have favorable ADME properties.

Result of Action

Based on the biological activities of similar compounds, it can be inferred that this compound may have potential therapeutic effects in various conditions, including viral infections, inflammation, cancer, hiv, oxidative stress, microbial infections, tuberculosis, diabetes, malaria, and cholinesterase-related conditions .

Advantages and Limitations for Lab Experiments

One advantage of using (2-Methoxyphenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone in lab experiments is its high potency and selectivity for dopamine receptors. However, its use in animal models of Parkinson's disease has been limited by its short half-life and rapid metabolism, which can make it difficult to achieve therapeutic levels in the brain.

Future Directions

There are several potential future directions for research on (2-Methoxyphenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone, including investigating its potential as a treatment for other neurological disorders such as schizophrenia and addiction. Additionally, further studies are needed to better understand its mechanism of action and potential side effects in humans.

Synthesis Methods

(2-Methoxyphenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone can be synthesized using a variety of methods, including the reaction of 2-methoxyphenylacetic acid with thiophene-3-carboxylic acid to form the corresponding acid chloride. This is then reacted with piperidine in the presence of a base to yield this compound.

Scientific Research Applications

(2-Methoxyphenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone has been used in a variety of scientific research applications, including as a potential treatment for neurological disorders such as Parkinson's disease. It has also been shown to have potential as a tool for studying the mechanisms of action of various neurotransmitters and receptors in the brain.

properties

IUPAC Name

(2-methoxyphenyl)-(4-thiophen-3-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2S/c1-20-16-5-3-2-4-15(16)17(19)18-9-6-13(7-10-18)14-8-11-21-12-14/h2-5,8,11-13H,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIGSUSXXNKBBIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCC(CC2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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